molecular formula C8H7BrFN B6282494 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole CAS No. 1427360-19-7

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole

Cat. No.: B6282494
CAS No.: 1427360-19-7
M. Wt: 216.05 g/mol
InChI Key: VZEXNWSDKWPYBH-UHFFFAOYSA-N
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Description

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole can be achieved through several methods. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Grignard Reagents: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the structure allows it to form strong interactions with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

1427360-19-7

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H7BrFN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2

InChI Key

VZEXNWSDKWPYBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CN1)Br)F

Purity

95

Origin of Product

United States

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